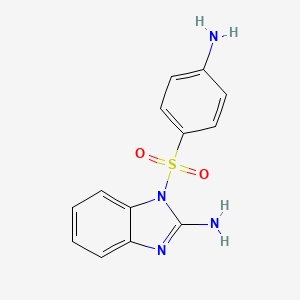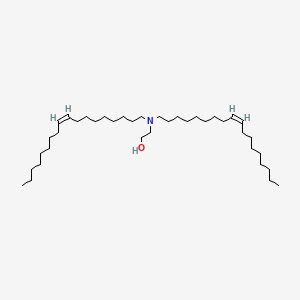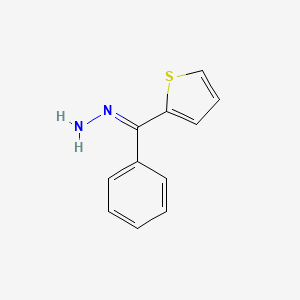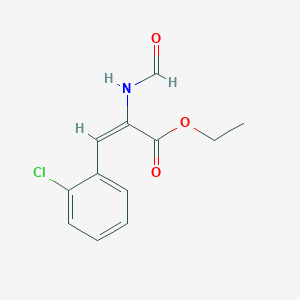
Ethyl 2-formamido (2-chlorophenyl) acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-formamido (2-chlorophenyl) acrylate is an organic compound with the molecular formula C11H10ClNO3. This compound is characterized by the presence of an ethyl ester group, a formamido group, and a chlorophenyl group attached to an acrylate backbone. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-formamido (2-chlorophenyl) acrylate typically involves the reaction of ethyl acrylate with 2-chloroaniline in the presence of a formylating agent. The reaction conditions often include the use of a solvent such as toluene and a catalyst like tetrabutylammonium iodide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
Ethyl 2-formamido (2-chlorophenyl) acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
Ethyl 2-formamido (2-chlorophenyl) acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of ethyl 2-formamido (2-chlorophenyl) acrylate involves its interaction with various molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Ethyl 2-[(2-chlorophenyl)formamido]acetate: Similar in structure but with an acetate group instead of an acrylate group.
Methyl 2-formamido (2-chlorophenyl) acrylate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry.
特性
CAS番号 |
336111-17-2 |
|---|---|
分子式 |
C12H12ClNO3 |
分子量 |
253.68 g/mol |
IUPAC名 |
ethyl (E)-3-(2-chlorophenyl)-2-formamidoprop-2-enoate |
InChI |
InChI=1S/C12H12ClNO3/c1-2-17-12(16)11(14-8-15)7-9-5-3-4-6-10(9)13/h3-8H,2H2,1H3,(H,14,15)/b11-7+ |
InChIキー |
IUJMAIXKNQJCRQ-YRNVUSSQSA-N |
異性体SMILES |
CCOC(=O)/C(=C\C1=CC=CC=C1Cl)/NC=O |
正規SMILES |
CCOC(=O)C(=CC1=CC=CC=C1Cl)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


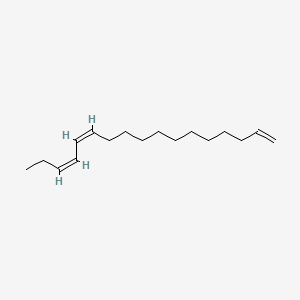

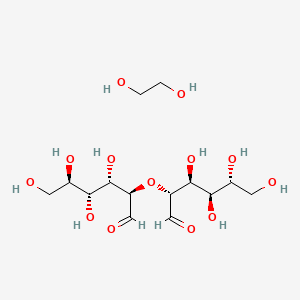
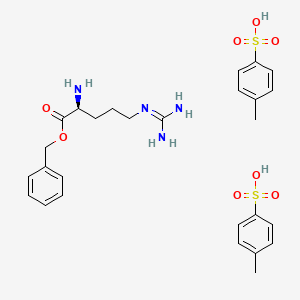
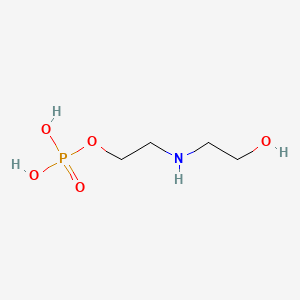

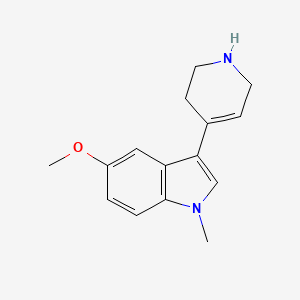

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)
